N-(2-amino-5-bromophenyl)acetamide
Description
N-(2-Amino-5-bromophenyl)acetamide is a brominated aromatic acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with an amino (-NH₂) group at the ortho position and a bromine atom at the para position. While direct data on this specific compound are absent in the provided evidence, structurally analogous brominated acetamides are extensively studied for their synthetic routes, physicochemical properties, and applications in pharmaceuticals and materials science. These compounds often exhibit bioactivity influenced by substituent patterns, such as antimicrobial or enzyme-inhibitory effects .
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-(2-amino-5-bromophenyl)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
MQINAJPJOKVCDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-amino-5-bromophenyl)acetamide with structurally related acetamides from the provided evidence, focusing on substituent effects, synthesis, and applications.
Substituent Effects on Physicochemical Properties
Bromine and amino groups significantly influence molecular polarity, solubility, and reactivity. For example:
- 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (C₉H₉BrN₂O₄, MW 289.08) features methoxy and nitro groups, increasing hydrogen bond acceptor capacity (Topological Polar Surface Area = 84.2 Ų) and likely improving solubility in polar solvents .
- N-(2-Hydroxy-5-nitrophenyl)acetamide derivatives (e.g., CAS 3947-58-8) exhibit strong intermolecular hydrogen bonding due to hydroxyl and nitro groups, affecting crystallinity and thermal stability .
Comparative Data Table
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